REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[CH:7]=[C:8]([NH:13][C:14]([C:16]2[CH:20]=[CH:19][O:18][C:17]=2[CH3:21])=[O:15])[CH:9]=[CH:10][C:11]=1[Cl:12])(=O)C.[OH-].[K+]>O>[Cl:12][C:11]1[CH:10]=[CH:9][C:8]([NH:13][C:14]([C:16]2[CH:20]=[CH:19][O:18][C:17]=2[CH3:21])=[O:15])=[CH:7][C:6]=1[CH2:5][OH:4] |f:1.2|
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=1C=C(C=CC1Cl)NC(=O)C1=C(OC=C1)C
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid so produced
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)NC(=O)C1=C(OC=C1)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |